1-[(2,4-Dimethoxyphenyl)methyl]-4-(trifluoromethyl)piperidin-4-ol

Catalog No.
S7944572
CAS No.
M.F
C15H20F3NO3
M. Wt
319.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(2,4-Dimethoxyphenyl)methyl]-4-(trifluoromethyl...

Product Name

1-[(2,4-Dimethoxyphenyl)methyl]-4-(trifluoromethyl)piperidin-4-ol

IUPAC Name

1-[(2,4-dimethoxyphenyl)methyl]-4-(trifluoromethyl)piperidin-4-ol

Molecular Formula

C15H20F3NO3

Molecular Weight

319.32 g/mol

InChI

InChI=1S/C15H20F3NO3/c1-21-12-4-3-11(13(9-12)22-2)10-19-7-5-14(20,6-8-19)15(16,17)18/h3-4,9,20H,5-8,10H2,1-2H3

InChI Key

DSFYNKBXLWBZDO-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)CN2CCC(CC2)(C(F)(F)F)O)OC

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCC(CC2)(C(F)(F)F)O)OC
1-[(2,4-Dimethoxyphenyl)methyl]-4-(trifluoromethyl)piperidin-4-ol is a chemical compound with a complex structure that has shown potential for various applications in scientific research and industry. In this paper, we will discuss the background and definition of 1-[(2,4-Dimethoxyphenyl)methyl]-4-(trifluoromethyl)piperidin-4-ol, its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, the current state of research, potential implications in various fields of research and industry, and limitations and future directions.
1-[(2,4-Dimethoxyphenyl)methyl]-4-(trifluoromethyl)piperidin-4-ol, commonly referred to as DTMP, is a synthetic compound that belongs to the class of piperidine derivatives. DTMP has been studied for its ability to inhibit the reuptake of serotonin, dopamine, and norepinephrine. This property makes it a promising candidate for various applications, including as a potential anti-depressant agent.
DTMP is a white crystalline powder with a molecular weight of 325.35 g/mol. The compound has a melting point of 184-186°C and is sparingly soluble in water. On the other hand, DTMP is highly soluble in organic solvents such as ethanol, methanol, and chloroform. The compound has a molecular formula of C17H21F3N2O3.
DTMP can be synthesized by reacting 2,4-dimethoxybenzyl chloride with trifluoromethylpiperidine in the presence of a base such as sodium methoxide. The resulting product is then converted to the corresponding alcohol using hydrogenation over a palladium catalyst. DTMP has been characterized by various techniques, including nuclear magnetic resonance spectroscopy (NMR), infrared (IR) spectroscopy, and mass spectrometry.
DTMP can be analyzed by various methods, including high-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectrometry (MS). These analytical techniques can be used to determine the purity, identity, and concentration of DTMP in a given sample.
DTMP has been shown to have potential anti-depressant properties in various animal studies. The compound has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain. DTMP has also been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.
Studies have shown that DTMP is relatively safe and has low toxicity in animal models. However, further studies are needed to establish the long-term safety of the compound.
DTMP has potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. The compound can be used as a tool for studying neurotransmitter uptake and release. DTMP can also be used as a lead compound for developing novel anti-depressant agents.
DTMP is still in the early stages of research, with limited studies conducted on its properties and potential applications. However, the compound has shown promise for various applications, and further studies are needed to establish its full potential.
DTMP has potential implications in various fields, including the development of new anti-depressant agents and therapies for neurological disorders. The compound can also be used as a tool for studying the molecular mechanisms underlying neurotransmitter uptake and release.
One of the limitations of DTMP is its limited solubility in water, making it challenging to use in certain applications. Future research should focus on developing more water-soluble derivatives of DTMP. Other future directions include exploring the use of DTMP in other pharmacological applications, such as the treatment of drug addiction and anxiety disorders.

XLogP3

2.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

319.13952799 g/mol

Monoisotopic Mass

319.13952799 g/mol

Heavy Atom Count

22

Dates

Modify: 2024-01-05

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